REACTION_CXSMILES
|
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[OH-:14].[Na+].[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>>[OH:14][C:6]12[CH2:12][CH:10]3[CH2:9][CH:8]([CH2:13][C:4]([C:1](=[O:3])[C:2]([OH:17])=[O:22])([CH2:11]3)[CH2:5]1)[CH2:7]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at 50–55° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the suspension was increased to 40–50° C.
|
Type
|
CUSTOM
|
Details
|
at room temperature 27° C. for 17 h followed by separation of the formed manganese dioxide precipitate by means of filtration
|
Duration
|
17 h
|
Type
|
EXTRACTION
|
Details
|
acidification of filtrate, extractions with organic solvent and concentration of the combined organic phases, 28 g of partly crystallized material
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the material
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |